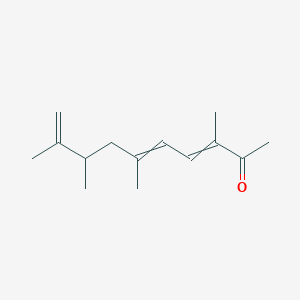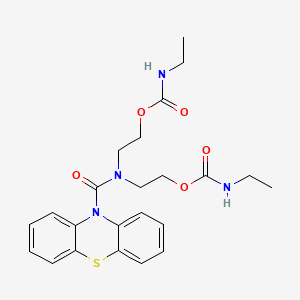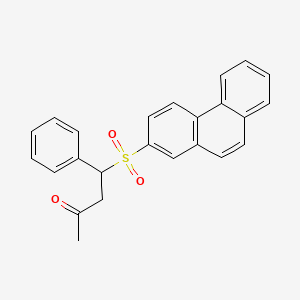
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one is a complex organic compound that features a phenanthrene moiety attached to a sulfonyl group and a phenylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one typically involves the sulfonation of phenanthrene with sulfuric acid, followed by neutralization with sodium hydroxide to produce sodium phenanthrene-2-sulfonate . This intermediate is then treated with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to yield phenanthrene-2-sulfonyl chloride . The final step involves the reaction of phenanthrene-2-sulfonyl chloride with 4-phenylbutan-2-one under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the butanone structure can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Oxidized phenanthrene derivatives.
Reduction: 4-(Phenanthrene-2-sulfonyl)-4-phenylbutanol.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenanthrene moiety may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-2-sulfonyl chloride: A precursor in the synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one.
4-Phenylbutan-2-one: Another precursor used in the synthesis.
Phenanthrene derivatives: Compounds with similar phenanthrene structures but different functional groups.
Uniqueness
This compound is unique due to the combination of the phenanthrene moiety and the sulfonyl group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63279-92-5 |
|---|---|
Molecular Formula |
C24H20O3S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-phenanthren-2-ylsulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C24H20O3S/c1-17(25)15-24(19-8-3-2-4-9-19)28(26,27)21-13-14-23-20(16-21)12-11-18-7-5-6-10-22(18)23/h2-14,16,24H,15H2,1H3 |
InChI Key |
NRNFSRCIBYRIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


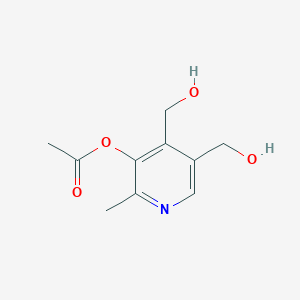
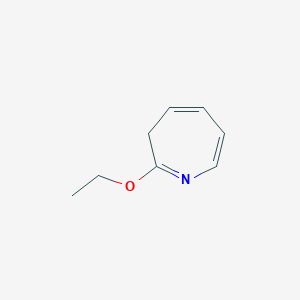

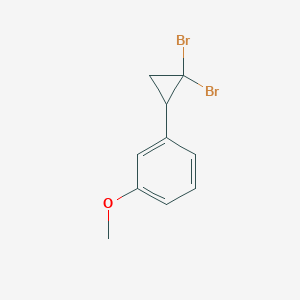
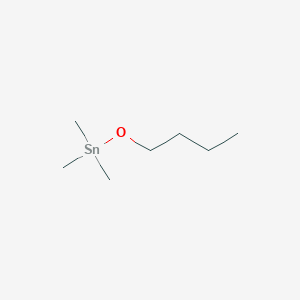
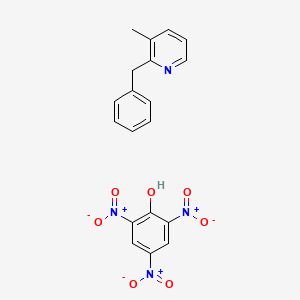
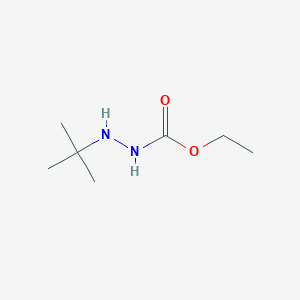
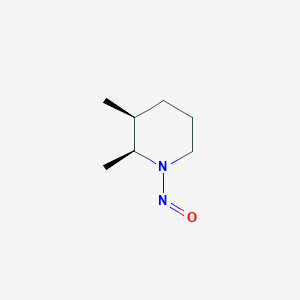
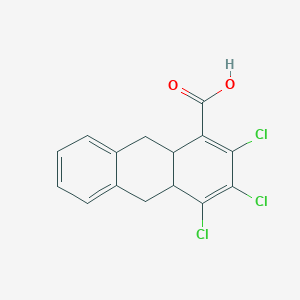
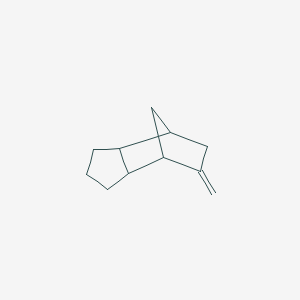
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
